molecular formula C15H18BrN5O2S2 B6546629 N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 886941-87-3

N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Numéro de catalogue: B6546629
Numéro CAS: 886941-87-3
Poids moléculaire: 444.4 g/mol
Clé InChI: FRGFXCAUWQHPMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butylcarbamoyl amino group at position 5 and a sulfanyl bridge connecting the thiadiazole to an acetamide moiety. Key structural features include:

  • Sulfanyl bridge: Enhances molecular flexibility and redox activity.
  • tert-Butylcarbamoyl group: Increases steric bulk and lipophilicity.
  • 4-Bromophenyl group: Contributes to halogen bonding and electron-withdrawing effects.

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGFXCAUWQHPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by a thiadiazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is C₁₃H₁₈BrN₄O₂S₂ with a molecular weight of approximately 378.34 g/mol. The unique combination of functional groups contributes significantly to its biological properties.

The primary mechanism by which N-(4-bromophenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibits anticancer activity involves interference with DNA replication and cell proliferation processes. Thiadiazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines:

  • Alam et al. (2011) reported that various thiadiazole derivatives showed significant growth inhibition against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. The most potent compounds had IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Aliabadi et al. (2013) investigated the anticancer activity of related thiadiazole compounds against prostate (PC3), breast (MDA), and glioblastoma (U87) cell lines. Their findings indicated that certain derivatives exhibited superior activity compared to standard chemotherapeutics like Imatinib .

Case Studies

StudyCompoundCell LinesIC50 Value
Alam et al. (2011)Various thiadiazolesA549, SK-MEL-2, SK-OV-3, HCT154.27 µg/mL
Aliabadi et al. (2013)N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamidePC3, MDA, U87IC50 = 9 μM

Additional Biological Activities

In addition to anticancer properties, thiadiazole derivatives have been studied for their antimicrobial and antioxidant activities:

  • Antimicrobial Activity : Thiadiazole compounds have demonstrated significant antibacterial effects against various pathogens due to their ability to disrupt bacterial cell walls and inhibit protein synthesis.
  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Comparaison Avec Des Composés Similaires

Heterocyclic Core Influence

  • Thiadiazole vs. Oxadiazole: Thiadiazole derivatives (e.g., the target compound and ) exhibit greater aromatic stability compared to oxadiazole analogues ().
  • Bioactivity: Oxadiazole derivatives () demonstrate notable antimicrobial activity, but thiadiazole-based compounds may offer improved pharmacokinetic profiles due to increased metabolic stability .

Substituent Effects

  • tert-Butylcarbamoyl Group : This substituent introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to smaller N-substituents (e.g., methyl or benzyl in ) .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~434.3 g/mol, estimated) is lower than (512.46 g/mol), suggesting better solubility. However, the tert-butyl group may reduce aqueous solubility compared to ’s derivatives .
  • Bond Length Variations : Crystallographic data for N-(4-bromophenyl)acetamide () reveals bond length differences (e.g., C6–Br: 1.8907 Å vs. 1.91 Å in analogues), indicating subtle conformational adaptability that may influence intermolecular interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.